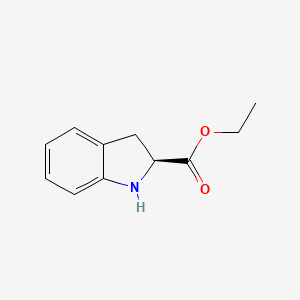

(S)-Indoline-2-carboxylic acid ethyl ester

CAS No.: 82923-81-7

Cat. No.: VC3796340

Molecular Formula: C11H13NO2

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 82923-81-7 |

|---|---|

| Molecular Formula | C11H13NO2 |

| Molecular Weight | 191.23 g/mol |

| IUPAC Name | ethyl (2S)-2,3-dihydro-1H-indole-2-carboxylate |

| Standard InChI | InChI=1S/C11H13NO2/c1-2-14-11(13)10-7-8-5-3-4-6-9(8)12-10/h3-6,10,12H,2,7H2,1H3/t10-/m0/s1 |

| Standard InChI Key | KISPUTPAKVZNBI-JTQLQIEISA-N |

| Isomeric SMILES | CCOC(=O)[C@@H]1CC2=CC=CC=C2N1 |

| SMILES | CCOC(=O)C1CC2=CC=CC=C2N1 |

| Canonical SMILES | CCOC(=O)C1CC2=CC=CC=C2N1 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(S)-Indoline-2-carboxylic acid ethyl ester belongs to the indoline class of heterocyclic compounds, featuring a bicyclic structure comprising a benzene ring fused to a pyrrolidine moiety. The ester group at position 2 and the ethyl substituent introduce both lipophilic and stereoelectronic influences on the molecule. The molecular formula is , with a molecular weight of 191.23 g/mol .

Key structural features include:

-

Stereochemistry: The S-configuration at C2 ensures compatibility with biological targets requiring chiral recognition .

-

Tautomerism: The indoline system exhibits partial aromaticity, with delocalization of the nitrogen lone pair into the benzene ring.

-

Hydrogen bonding capacity: The ester carbonyl () and NH groups participate in intermolecular interactions.

Physical Properties

The compound’s retention index of 1720 on non-polar GC columns indicates moderate polarity, aligning with its ester functionality . Limited aqueous solubility (estimated <1 mg/mL) necessitates organic solvents for handling .

Synthesis and Manufacturing Processes

Tin-Mediated Reduction Method

The industrial-scale synthesis described in US4535168A involves a two-step protocol:

-

Reduction of indole precursor: Indole-2-carboxylic acid or its ester reacts with stannous chloride () and dry HCl in ethanol at -25°C to +25°C for 2–24 hours, forming a tin complex .

-

Alkaline hydrolysis: Treatment with aqueous NaOH/ethanol at 20–25°C liberates the free acid, which is esterified to yield the target compound .

Key process parameters:

Enzymatic Resolution of Racemates

WO2005051910A1 discloses a biocatalytic approach using Bacillus aryabhattai whole cells to resolve racemic ethyl indoline-2-carboxylate :

-

Substrate loading: 30 g/L with batch feeding

-

Reaction conditions: pH 7.0, 40°C, 48 hours

-

Performance metrics:

This method eliminates costly chiral auxiliaries and achieves higher optical purity compared to Rh-catalyzed hydrogenation (95% e.e.) .

Pharmaceutical and Industrial Applications

ACE Inhibitor Synthesis

(S)-Indoline-2-carboxylic acid ethyl ester is a key intermediate in synthesizing perindopril, a frontline antihypertensive drug. The synthetic pathway involves:

-

Hydrogenation to (2S,3aS,7aS)-octahydroindole-2-carboxylic acid

Clinical relevance stems from:

-

Bioactivity: ACE inhibition IC₅₀ = 1.2 nM

-

Market impact: Global perindopril sales exceeded $1.2 billion in 2024 .

Antiviral Drug Development

Recent studies highlight the compound’s role in HIV-1 integrase inhibition:

-

Mechanism: Chelates Mg²⁺ ions in the integrase active site .

-

Lead compound: Derivative 17a shows IC₅₀ = 3.11 μM against strand transfer activity .

-

Structural optimization: Halogenation at C6 enhances π-stacking with viral DNA .

Anticancer Research

GoldBio identifies applications in leukemia therapy:

-

Target: K562 leukemia cells (IC₅₀ = 8.4 μM)

-

Mechanism: p38 MAP kinase inhibition disrupts oncogenic signaling .

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

-

δ 1.35 (t, 3H, J=7.1 Hz, CH₂CH₃)

-

δ 3.42 (dd, 1H, J=15.3, 8.2 Hz, H3a)

-

δ 4.31 (q, 2H, J=7.1 Hz, OCH₂CH₃)

-

δ 4.58 (dd, 1H, J=8.2, 5.6 Hz, H2)

IR (KBr):

Chromatographic Behavior

| Column Type | Retention Index | Conditions |

|---|---|---|

| VF-5MS (30 m) | 1720 | 60°C → 270°C, He carrier |

| Zorbax SB-C18 | 8.2 min | 60% MeCN/H₂O, 1 mL/min |

GC-MS analysis confirms >99.5% purity in commercial batches .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume